molecular formula C12H13NO6 B8299987 Methyl 4-(3-methoxy-3-oxopropyl)-3-nitrobenzoate

Methyl 4-(3-methoxy-3-oxopropyl)-3-nitrobenzoate

Cat. No. B8299987
M. Wt: 267.23 g/mol
InChI Key: CGKNAMKRAZIZAS-UHFFFAOYSA-N
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Patent
US08030489B2

Procedure details

The mixture of methyl 4-(3-methoxy-3-oxopropyl)-3-nitrobenzoate (12 g), THF (180 ml), and palladium-carbon (1.2 g) was stirred at room temperature for 4 days under a hydrogen atmosphere. The insolubles of the reaction mixture were separated by filtration through Celite and the filtrate was concentrated under reduced pressure. To the residue were added methanol (100 ml) and p-toluenesulfonic acid monohydrate (0.10 g), followed by heating under reflux for 1 hour, and then allowing to be cooled at room temperature. The reaction mixture was concentrated under reduced pressure. To the residue was added chloroform, followed by washing with a saturated sodium bicarbonate solution and drying over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was washed with methanol to obtain methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (7.0 g).
Quantity
12 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][C:7]=1[N+:16]([O-])=O>[C].[Pd].C1COCC1>[O:2]=[C:3]1[CH2:4][CH2:5][C:6]2[C:7](=[CH:8][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:14][CH:15]=2)[NH:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(CCC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])=O
Name
palladium-carbon
Quantity
1.2 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 days under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insolubles of the reaction mixture were separated by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added methanol (100 ml) and p-toluenesulfonic acid monohydrate (0.10 g)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added chloroform
WASH
Type
WASH
Details
by washing with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
WASH
Type
WASH
Details
The residue was washed with methanol

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.